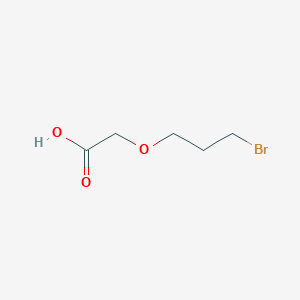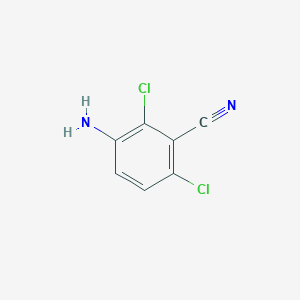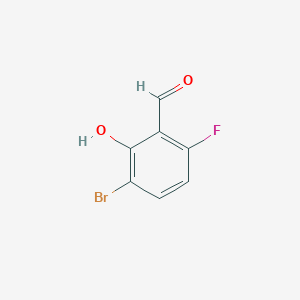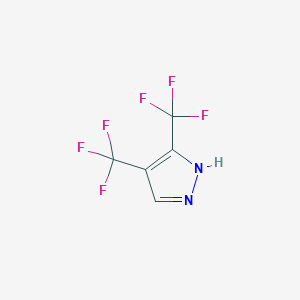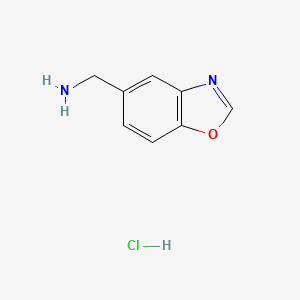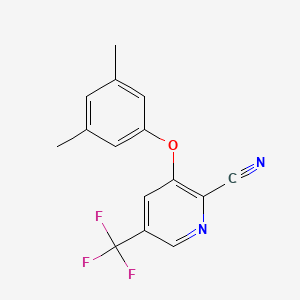
3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
Vue d'ensemble
Description
The compound "3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile" is a chemical entity that appears to be related to pyridine derivatives, which are known for their utility in various chemical syntheses and pharmaceutical applications. Pyridine derivatives often serve as key intermediates in the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry, which is essential for the development of new drugs and agrochemicals.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions that can include chlorination, acylation, and condensation reactions. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile intermediate for creating trifluoromethylated N-heterocycles . Similarly, the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles involves reactions with heptalenecarbaldehydes and secondary amines, followed by dehydrogenation . These methods highlight the complexity and versatility of reactions used to synthesize pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be confirmed through various spectroscopic methods, including X-ray crystallography. For example, the structures of certain indeno[2,1-c]pyridine-4-carbonitriles were verified by X-ray crystal-structure analyses . Additionally, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, providing insights into the molecular arrangement and potential reaction mechanisms .
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. The three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes demonstrates the ability to form dihydrofuran and pyran carbonitriles with divergent regioselectivity . Moreover, the reaction of certain pyridine derivatives with unsaturated carbonyl compounds has been investigated to understand the reaction mechanism, as seen with a pyrazole-pyridine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the optical properties of some pyridine derivatives have been studied using UV-vis absorption and fluorescence spectroscopy, revealing the effects of different substituents on their emission spectra . The solubility and reactivity of these compounds can also be affected by their molecular structure, as seen in the synthesis and analysis of various pyridine derivatives .
Propriétés
IUPAC Name |
3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRJBDDTVDMKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)
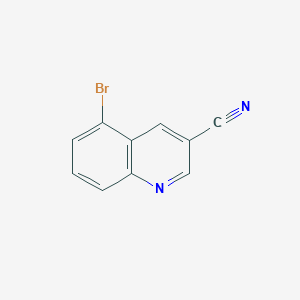

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)
